5-(3,5-Dimethoxyphenyl)oxazolidin-2-one
Description
5-(3,5-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substitution pattern on the phenyl ring is notable for enhancing electron-donating effects and polarity, which may influence solubility, metabolic stability, and receptor interactions compared to alkyl-substituted analogs like Metaxalone .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-8-3-7(4-9(5-8)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
CXVXZYSSWAYSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNC(=O)O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This process typically requires the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of high-throughput methods and continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like palladium on carbon (Pd/C). Typical reaction conditions involve refluxing in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism of action makes it effective against drug-resistant bacterial strains .
Comparison with Similar Compounds
Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]oxazolidin-2-one)
Structural Differences :
- Substituent: Metaxalone has a 3,5-dimethylphenoxymethyl group attached to the oxazolidinone core, whereas the target compound features a directly attached 3,5-dimethoxyphenyl group.
Pyrazoline-Thiazole Hybrids (e.g., Compound 24a)
Structural Context :
Triazole Derivatives ()
Structural Features :
- Derivatives such as 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids demonstrate positional isomerism of methoxy groups (2,4- vs. 3,4-dimethoxy), affecting electronic distribution and toxicity profiles.
Key Findings :
- Esterified derivatives showed variable acute toxicity (predicted via GUSAR software), underscoring the impact of substituent positioning on safety .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
